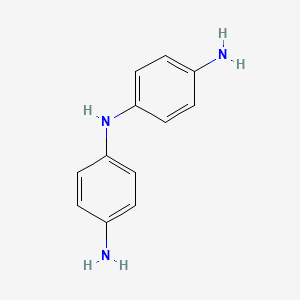

1,4-Benzenediamine, N-(4-aminophenyl)-

Description

Contextualization of Aromatic Diamines in Contemporary Chemistry

Aromatic amines are organic compounds characterized by an amine group attached to an aromatic ring, such as a benzene (B151609) ring. youtube.com This structural feature distinguishes them from aliphatic amines, where the amine group is bonded to a non-aromatic carbon chain. youtube.com The interaction between the nitrogen atom's lone pair of electrons and the aromatic system significantly influences the compound's chemical behavior, often reducing the basicity of the amine compared to its aliphatic counterparts. youtube.com

Aromatic diamines, which possess two amine groups on one or more aromatic rings, are a particularly important subclass. youtube.comwikipedia.org They serve as fundamental building blocks, or monomers, for the synthesis of high-performance polymers, including polyamides, polyimides, and polyureas. wikipedia.org The spatial arrangement of the amine groups (ortho, meta, or para) and the nature of the aromatic core dictate the properties of the resulting polymers, influencing factors such as thermal stability, mechanical strength, and solubility. For instance, toluene (B28343) diamine is a key component in the production of polyurethane foams, coatings, and elastomers, while other aromatic diamines are used as curing agents for epoxy resins in the aerospace and electronics industries. evonik.com

Scope and Significance of N-(4-aminophenyl)-Substituted 1,4-Benzenediamines in Scholarly Inquiry

Within the family of aromatic diamines, N-(4-aminophenyl)-substituted 1,4-benzenediamines represent a scaffold of considerable scholarly interest. The parent compound, 1,4-Benzenediamine, N-(4-aminophenyl)-, features a triphenylamine-like core with two primary amino groups. This structure provides a versatile platform for creating more complex molecules. The presence of multiple reactive sites—the secondary amine and the two primary amines—allows for a variety of chemical transformations.

The significance of this structural motif lies in its electronic properties. The central nitrogen atom, bonded to three aromatic rings, facilitates π-conjugation across the molecule. This extended electronic delocalization is a key feature, enabling applications in materials with specific electronic and optical properties. Researchers have explored this framework in the development of materials for electronics, where the ability to transport charge is paramount.

Overview of Key Research Domains for the Chemical Compound

The unique structural and electronic characteristics of 1,4-Benzenediamine, N-(4-aminophenyl)- have led to its investigation in several key research domains:

High-Performance Polymers and Materials Science: The diamine serves as a monomer or a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its rigid, aromatic structure contributes to the durability and resilience of the resulting materials, making it a candidate for applications in demanding industrial environments.

Conductive Polymers: The conjugated nature of the 1,4-Benzenediamine, N-(4-aminophenyl)- backbone makes it a valuable component in the design of conductive polymers. By incorporating this and similar amine structures into polymer chains, researchers aim to modulate the electrical properties of materials for potential use in electronic devices. rsc.org

Covalent Organic Frameworks (COFs): Multi-amine linkers, such as derivatives of this compound, are utilized in the construction of COFs. cd-bioparticles.net These are crystalline, porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The defined geometry and functionality of the amine linker are crucial for directing the assembly of these ordered structures.

Redox-Active Systems: The triphenylamine (B166846) core of 1,4-Benzenediamine, N-(4-aminophenyl)- can undergo reversible oxidation processes. This redox activity is a focal point of research, as it allows the molecule to act as an electron donor in various chemical and electrochemical systems. This property is particularly relevant in the development of charge-transfer complexes and materials for energy storage applications.

Properties of 1,4-Benzenediamine, N-(4-aminophenyl)-

| Property | Value |

|---|---|

| IUPAC Name | N1-(4-aminophenyl)benzene-1,4-diamine |

| Other Names | 4,4'-Diaminodiphenylamine, N-(4-Aminophenyl)-1,4-benzenediamine |

| CAS Number | 537-65-5 |

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.25 g/mol |

| Appearance | Solid |

| Melting Point | Data not consistently available |

| Solubility | Soluble in DMSO, DMF; Insoluble in methanol (B129727) & water (for a related, larger derivative) lookchem.com |

Structure

2D Structure

Propriétés

IUPAC Name |

4-N-(4-aminophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHXKQKKEBXYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060217 | |

| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-65-5 | |

| Record name | 4,4′-Diaminodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Iminodianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-iminodianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24HL8M2C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Benzenediamine, N 4 Aminophenyl Analogs

Advanced Synthetic Routes to N-(4-aminophenyl)-Substituted 1,4-Benzenediamine Scaffolds

The construction of N-aryl-p-phenylenediamines, such as 1,4-Benzenediamine, N-(4-aminophenyl)-, can be achieved through various modern synthetic strategies. These methods often focus on the efficient formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic chemistry.

Formation of Substituted Aniline (B41778) Intermediates via Aromatic Amination

The synthesis of substituted anilines, key precursors to the target diamine scaffolds, heavily relies on aromatic amination reactions. Historically, methods like the Ullmann condensation and Goldberg reaction were employed for C(sp2)-N bond formation, though they often require harsh reaction conditions. mychemblog.comwikipedia.org The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines. mychemblog.comwikipedia.orgnumberanalytics.com This reaction allows for the coupling of aryl halides or triflates with a wide array of amines under relatively mild conditions, offering broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. numberanalytics.comyoutube.com The key steps include oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. numberanalytics.comyoutube.com

Recent advancements have also explored regioselective radical arene amination, providing a direct method to install amine groups onto aromatic rings. nih.govacs.org For instance, a system utilizing noncovalent interactions between an anionic sulfamate-protected aniline and a radical cation has been designed to achieve ortho-selective amination. nih.govacs.org

Table 1: Comparison of Aromatic Amination Methods

| Reaction Name | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes with specialized ligands (e.g., XPhos, SPhos) | Aryl halides/triflates and amines | Mild conditions, broad scope, high efficiency. wikipedia.orgyoutube.com |

| Ullmann Condensation | Copper or copper salts | Aryl halides and amines/alcohols | Often requires high temperatures. wikipedia.orgorganic-chemistry.org |

| Goldberg Reaction | Copper catalyst | Aryl halides and anilines | An alternative to Buchwald-Hartwig, can be accelerated by electron-withdrawing groups on the aryl halide. wikipedia.org |

| Radical Arene Amination | Photoredox or other radical initiators | Arenes and aminating agents | Enables direct C-H amination, regioselectivity can be a challenge. nih.govacs.org |

Catalytic Reduction Strategies for Nitro-Substituted Precursors

A common and effective strategy for synthesizing aromatic amines involves the reduction of precursor nitroarenes. youtube.com Nitro groups can be readily introduced onto aromatic rings through electrophilic nitration using a mixture of nitric acid and sulfuric acid. youtube.com The subsequent reduction of the nitro group to an amine is a crucial step.

Various reducing agents and catalytic systems have been developed for this transformation. mdpi.com Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is a widely used method. youtube.comresearchgate.netresearchgate.net Other reducing agents like iron in acetic acid are also effective. youtube.com

The selective reduction of one nitro group in a dinitro compound is a key challenge in the synthesis of nitro-substituted anilines, which can then be further elaborated. For instance, in the synthesis of etonitazene, a complex benzimidazole (B57391) derivative, the selective reduction of a 2-nitro group on a dinitroaniline intermediate is achieved using ammonium (B1175870) sulfide.

Table 2: Common Catalytic Systems for Nitroarene Reduction

| Catalyst/Reagent | Conditions | Advantages |

| H₂/Pd-C | Hydrogen gas, often at atmospheric or elevated pressure | High efficiency, clean reaction. youtube.comresearchgate.net |

| Raney Ni | Hydrogen gas | Cost-effective, widely used in industry. researchgate.net |

| Fe/Acetic Acid | Iron powder in acidic medium | Inexpensive, effective for many substrates. youtube.com |

| Ammonium Sulfide | Aqueous solution | Can achieve selective reduction in the presence of other reducible groups. |

Optimization of Reaction Conditions: Catalysis, Solvents, Temperature, and Pressure Regimes

The efficiency and selectivity of synthetic routes to N-aryl-p-phenylenediamines are highly dependent on the optimization of reaction conditions.

In Buchwald-Hartwig amination , the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, have been developed to enhance the rates of oxidative addition and reductive elimination, leading to improved reaction efficiency. youtube.com The base used for the deprotonation of the amine also plays a crucial role. mychemblog.comyoutube.com Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). mychemblog.comlibretexts.org The reaction is typically carried out in aprotic polar solvents like dioxane or toluene (B28343). libretexts.org

For catalytic hydrogenation of nitroarenes , parameters such as temperature, pressure, and catalyst loading must be carefully controlled to achieve high conversion and selectivity. researchgate.net For example, in the synthesis of p-phenylenediamine (B122844) from p-nitroaniline, optimal conditions were found to be a reaction temperature of 50°C and a pressure of 3.0 MPa using a Raney Ni catalyst. researchgate.net The choice of solvent can also influence the reaction; water is often used as a green and safe solvent for these reductions. researchgate.net

Industrial-Scale Synthesis Approaches and Process Intensification

On an industrial scale, the synthesis of N-aryl-p-phenylenediamines requires robust, cost-effective, and environmentally friendly processes. Catalytic hydrogenation of nitroaromatics is a common industrial method due to the availability of starting materials and the efficiency of the reduction step. researchgate.net Process intensification strategies, such as the use of continuous flow reactors and recyclable catalysts, are employed to improve efficiency and reduce waste. researchgate.net

For instance, a green process for the synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline in water has been developed, where both the solvent and the Raney Ni catalyst could be reused. researchgate.net Another approach involves the amination of 1,4-dihydroxybenzene or p-aminophenol using an acidic alumina (B75360) catalyst at high temperatures and pressures. google.com

Selective Functionalization and Derivatization Reactions of Aromatic Diamine Cores

The aromatic diamine core of N-(4-aminophenyl)-substituted 1,4-benzenediamines is amenable to a variety of selective functionalization and derivatization reactions, allowing for the synthesis of a diverse range of compounds with tailored properties.

Oxidative Transformations to Quinone Diimine Derivatives

The oxidation of p-phenylenediamines and their N-aryl derivatives is a key transformation that leads to the formation of quinone diimine structures. These compounds are highly colored and are important in various applications, including dye chemistry.

The oxidation can be carried out using various oxidizing agents. For example, the oxidative coupling of anilines with 4-amino-N,N-dimethylaniline in the presence of potassium dichromate in an acidic medium yields highly colored diamine monomers. researchgate.net The mechanism is proposed to proceed via a nucleophilic substitution reaction. researchgate.net

Furthermore, the chemical oxidative polymerization of p-phenylenediamine using potassium peroxydisulfate (B1198043) in acetic acid can yield poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene), a polymer with a structure similar to pernigraniline. researchgate.net

Reductive Amine Generation and Functional Group Interconversions

The synthesis of N-aryl-p-phenylenediamines, including 1,4-Benzenediamine, N-(4-aminophenyl)-, often involves the formation of new carbon-nitrogen bonds and the interconversion of functional groups, primarily through reductive processes. Reductive amination, a cornerstone of amine synthesis, provides a versatile method for preparing these compounds. youtube.commasterorganicchemistry.com This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com

A common strategy for synthesizing p-phenylenediamine derivatives is the reduction of nitroanilines. For instance, p-nitroaniline can be catalytically hydrogenated to yield p-phenylenediamine. google.com This process is often carried out in a mixed solvent system, such as alcohol and water, using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com The use of a mixed solvent can overcome the low solubility of the reactants and prevent side reactions, leading to high yields and purity of the final product. google.com

Furthermore, N-substituted p-phenylenediamines can be prepared through the reductive alkylation of p-nitroanilines, where the nitro group is reduced, and a new N-alkyl or N-aryl bond is formed in a one-pot reaction. organic-chemistry.org For the synthesis of diarylamines, reductive coupling reactions of nitroarenes with aryl halides or aryl boronic acids have been developed, employing palladium or copper catalysts. These methods avoid the pre-synthesis and isolation of primary aromatic amines.

Functional group interconversions are also critical. For example, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) can be functionalized by first reacting it with sodium nitrite (B80452) to introduce a nitro group, followed by electrochemical reduction of the nitro group to an amine. rsc.org This process enhances the stability of the redox-active species, making it more suitable for subsequent electrochemical syntheses. rsc.org

Table 1: Selected Reductive Amination and Related Synthesis Methods for p-Phenylenediamine Analogs

| Starting Material(s) | Reagents/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| p-Nitroaniline | H₂, Pt/C, Alcohol/Water | p-Phenylenediamine | Mixed solvent system improves yield and purity. | google.com |

| Nitrobenzenes, Aldehydes/Ketones | Decaborane (B₁₀H₁₄), Pd/C | N-Alkylaminobenzenes | One-pot synthesis via reduction followed by reductive amination. | organic-chemistry.org |

| 1,4-Cyclohexanedione, Primary alkylamines | Air | N,N′-dialkyl-p-phenylenediamines | High atom economy reaction with water as the main byproduct. | rsc.org |

| p-Nitrosodimethylaniline | SnCl₂, HCl | N,N-dimethyl-p-phenylenediamine | Classical reduction method using a strong reducing agent. |

Electrophilic Aromatic Substitution Reactions on Pendant Phenyl Rings

The pendant phenyl rings of 1,4-Benzenediamine, N-(4-aminophenyl)- and its analogs are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. The nature and position of the substituents on the phenyl rings are determined by the electronic properties of the existing groups on the molecule. The amino groups are strong activators and ortho-, para-directors, which significantly influence the regioselectivity of these reactions.

Nitration is a classic example of EAS. To control the reactivity and prevent oxidation of the amine groups, they are often protected, for instance, by acylation to form amides. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. For example, the nitration of N,N'-diacyl-N,N'-dialkyl-p-phenylenediamine with a mixture of sulfuric acid and fuming nitric acid leads to the formation of 2-nitro- and 2,6-dinitro derivatives. google.com Similarly, the mild nitration of NN′-bis(phenylsulphonyl)-p-phenylenediamine yields a mixture of 2,3-, 2,5-, and 2,6-dinitro derivatives, which can then be separated and hydrolyzed to the corresponding dinitro-p-phenylenediamines. rsc.org

In the case of N-phenylbenzamide, where one phenyl ring is attached to the nitrogen of the amide and the other to the carbonyl group, nitration preferentially occurs at the para-position of the phenyl ring attached to the nitrogen. stackexchange.com This is because the -NH- moiety, despite being part of an amide, is more activating than the deactivated phenyl ring attached to the carbonyl group. stackexchange.com The ortho position is often sterically hindered, favoring para-substitution. stackexchange.com This principle can be extended to predict the substitution patterns on the pendant phenyl rings of N-(4-aminophenyl)-1,4-benzenediamine analogs. The pendant phenyl ring attached to the secondary amine is activated, directing incoming electrophiles to its ortho and para positions.

Table 2: Electrophilic Nitration of p-Phenylenediamine Analogs

| Substrate | Nitrating Agent | Products | Key Findings on Regioselectivity | Reference |

|---|---|---|---|---|

| N¹,N⁴-diacyl-N¹,N⁴-dialkyl-p-phenylenediamine | H₂SO₄ / fuming HNO₃ | 2-Nitro- and 2,6-dinitro-N¹,N⁴-dialkyl-p-phenylenediamines | Acyl groups protect the amines and direct nitration to the central ring. | google.com |

| NN′-bis(phenylsulphonyl)-p-phenylenediamine | Mild nitration conditions | 2,3-, 2,5-, and 2,6-dinitro derivatives | Yields a mixture of isomeric dinitro compounds. | rsc.org |

| N-phenylbenzamide | HNO₃ / H₂SO₄ | N-(4-nitrophenyl)benzamide | Nitration occurs on the more activated ring attached to the amide nitrogen. | stackexchange.com |

Acylation Selectivity and Steric Hindrance Effects in Diamine Reactions

Acylation of diamines is a critical transformation for the synthesis of amides, which can be precursors to polymers or serve to protect amine groups. A significant challenge in the acylation of symmetrical diamines like p-phenylenediamine is achieving selective mono-acylation, as di-acylation is often a competing and favored process. acs.org

Several strategies have been developed to enhance the selectivity of mono-acylation. One approach involves the temporary and traceless protection of one amine group using carbon dioxide. rsc.org This method allows for the selective acylation of the other amine group with acyl chlorides. rsc.org Another strategy is the pre-complexation of the diamine with a boron-based reagent like 9-borabicyclo[3.3.1]nonane (9-BBN). acs.orgnih.gov This deactivates one of the nitrogen atoms, allowing the other to react selectively with an acylating agent. acs.org The degree of control in this method is influenced by the stability of the boron-amine complex and the nature of the substituents on the diamine. acs.org

Steric hindrance plays a crucial role in these reactions. In N,N'-disubstituted p-phenylenediamines, the presence of bulky substituents on the nitrogen atoms can significantly hinder the approach of the acylating agent, making acylation more difficult or favoring mono-acylation. For instance, in the acylation of purines, bulky substituents at the N6-position can shield the proximal N7 position, preventing the approach of an electrophile and favoring reaction at the more accessible N9 position. A similar principle applies to the acylation of substituted p-phenylenediamines.

Table 3: Methods for Selective Mono-Acylation of Diamines

| Diamine Type | Method | Key Principle | Outcome | Reference |

|---|---|---|---|---|

| Symmetrical Diamines | CO₂ protection | Temporary protection of one amine group as a carbamate. | High selectivity for mono-acylation. | rsc.org |

| Symmetrical Diamines | Complexation with 9-BBN | Deactivation of one nitrogen atom through complexation. | Predominance of the mono-acylated product. | acs.orgnih.gov |

| Unsymmetrical Diamines | CDI-mediated acylation | Chemoselective acylation of primary amines over secondary or aromatic amines. | Highly efficient and green protocol for selective acylation. | rsc.org |

| Diamine with internal catalyst | Intramolecular delivery by a DMAP unit | A suitably positioned DMAP group delivers the acylating agent to the proximate amine. | Regioselective mono-acylation. | acs.org |

Coupling Reactions and Polycondensation Mechanisms

1,4-Benzenediamine, N-(4-aminophenyl)- and its analogs are important monomers for the synthesis of high-performance polymers, such as polyanilines and polyamides, through coupling and polycondensation reactions. ntu.edu.tw The presence of multiple reactive amine functionalities allows for the formation of extended polymer chains with interesting electronic and thermal properties. ntu.edu.tw

Oxidative polymerization is a key method for synthesizing polymers from p-phenylenediamine and its derivatives. researchgate.nettandfonline.comtandfonline.com This process typically involves an oxidant, such as ammonium persulfate, in an acidic medium. tandfonline.comtandfonline.com The reaction proceeds through the formation of cation radicals, which then couple to form the polymer chain. researchgate.net The structure of the resulting polymer can be complex, with studies suggesting the formation of polyaniline-like structures rather than simple polyquinoxaline ladders. researchgate.net The polymerization yield and the properties of the resulting polymer are influenced by factors such as the substituents on the monomer, the oxidant used, the acidity of the medium, and the reaction temperature. tandfonline.comtandfonline.com For instance, methyl substituents on the phenylenediamine ring can cause steric hindrance, leading to lower polymerization yields compared to the unsubstituted monomer. tandfonline.com

Another important polycondensation reaction is the formation of polyamides. Aromatic polyamides can be synthesized from diamine monomers, such as N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine, and various aromatic dicarboxylic acids or their diacid chlorides. ntu.edu.tw These reactions can be carried out via direct phosphorylation polycondensation or low-temperature solution polycondensation. ntu.edu.tw The incorporation of bulky, non-coplanar triphenylamine (B166846) units into the polymer backbone can disrupt intermolecular hydrogen bonding and reduce crystallinity, thereby improving the solubility and processability of the resulting polyamides without sacrificing thermal stability. ntu.edu.tw

Table 4: Polymerization of p-Phenylenediamine Analogs

| Monomer(s) | Polymerization Method | Resulting Polymer | Key Features | Reference |

|---|---|---|---|---|

| p-Phenylenediamine | Oxidative polymerization in HCl | Modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene) | Structure analogous to pernigraniline (fully oxidized polyaniline). | researchgate.net |

| p-Phenylenediamine and its methyl-substituted derivatives | Oxidative polymerization with (NH₄)₂S₂O₈ and Al(OTf)₃ | Substituted poly(p-phenylenediamine)s | Al(OTf)₃ as a co-catalyst improves polymerization yield. | tandfonline.comtandfonline.com |

| N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine and aromatic dicarboxylic acids | Direct phosphorylation or low-temperature solution polycondensation | Aromatic polyamides with triphenylamine units | Improved solubility and processability while maintaining high thermal stability. | ntu.edu.tw |

Advanced Spectroscopic and Structural Elucidation of 1,4 Benzenediamine, N 4 Aminophenyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis of Amine and Aromatic Proton Environments

Proton (¹H) NMR spectroscopy is particularly insightful for characterizing the amine and aromatic protons in derivatives of 1,4-Benzenediamine, N-(4-aminophenyl)-. In a study of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine, the aromatic protons exhibit signals in the range of 7.01-8.89 ppm. researchgate.net The amine (-NH₂) protons are observed at 5.58 ppm, while the pyrrolic hydrogen signal appears at -2.73 ppm. researchgate.net For the parent p-phenylenediamine (B122844), the ¹H NMR spectrum shows signals corresponding to the aromatic protons and the amine protons. chemicalbook.com

In related structures, such as N-phenyl-1,4-phenylenediamines, complete analysis of the ¹H NMR spectra was achieved using 1D NOE difference and COSY experiments. The chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For instance, in CDCl₃ and DMSO-d₆ solutions, the aromatic proton resonances of some derivatives exhibit AB type doublets with a coupling constant of 9 Hz at approximately δ 6.54 and δ 6.89.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for selected 1,4-Benzenediamine derivatives.

| Proton Type | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine researchgate.net | N-phenyl-1,4-phenylenediamine derivatives |

|---|---|---|

| Aromatic | 7.01-8.89 | ~6.54 and ~6.89 |

| Amine (-NH₂) | 5.58 | Not specified |

Carbon (¹³C) NMR for Aromatic and Substituent Carbon Assignments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the analysis of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines, the assigned ¹³C chemical shifts were crucial for confirming the position of substituent groups. For example, the presence of a quaternary carbon signal around δ = 134.0 and a protonated carbon at δ = 127.0 confirmed the addition of an allylsulfanyl group at the C-3 position of the 1,4-phenylenediamine moiety. The distinction between quaternary carbons was made using Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N,N'-diphenyl-1,4-benzenediamine, measured as a solid in a Nujol mull, provides characteristic absorption bands. nist.gov The spectrum of the parent 1,4-benzenediamine is also well-documented. nist.gov In studies of related benzimidazole (B57391) derivatives, FT-IR spectra were used to identify key functional groups. researchgate.net For secondary amines like N, N'-(1,4-phenylenebis(methylene))bis(propan-2-amine), the FT-IR spectrum is a key characterization tool. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for Related Amine Compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) researchgate.net |

|---|---|---|

| N-H (amine) | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=C (aromatic) | Stretch | 1400-1600 |

| C-N | Stretch | 1250-1360 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The electron ionization mass spectrum of 1,4-Benzenediamine, N-phenyl- is available in the NIST WebBook, providing valuable data on its fragmentation. nist.govnist.gov The molecular weight of this compound is 184.2371 g/mol . nist.gov For N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine, a mass-to-charge ratio (m/e) of 472 was observed, confirming its molecular weight. chemicalbook.com The parent 1,4-benzenediamine has a molecular weight of 108.1411 g/mol . nist.gov

Elemental Analysis (CHN) for Stoichiometric Validation

Elemental analysis, specifically CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized or purified compound. For instance, the molecular formula of 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- is C₁₈H₁₈N₄. nih.gov This corresponds to calculated mass percentages that can be confirmed by experimental CHN analysis. Similarly, the molecular formula of N,N'-Bis(4-aminophenyl)-1,4-benzenediamine is also C₁₈H₁₈N₄. uq.edu.au The molecular formula for 1,4-benzenediamine is C₆H₈N₂. nist.gov

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is an essential technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, one can deduce the arrangement of atoms, bond lengths, and bond angles. While specific XRD data for 1,4-Benzenediamine, N-(4-aminophenyl)- was not found in the provided search results, XRD is a standard method for characterizing the crystalline structure of such compounds and their derivatives. uq.edu.au For example, nanocomposite thin films containing related porphyrin derivatives have been characterized by XRD to understand their structure and morphology. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Characterization

The electronic properties of 1,4-Benzenediamine, N-(4-aminophenyl)- and its derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy. These techniques probe the electronic transitions within the molecules upon absorption and subsequent emission of light.

Research on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives has shown that their electrochemical and spectral characteristics are influenced by the nature of the substituents on the aryl rings. nih.gov The UV-Vis absorption spectra of these compounds provide information on the energy levels of their molecular orbitals. For instance, studies on oligo(p-phenyleneethynylene)s, which share structural similarities in terms of conjugated aromatic systems, reveal broad, structureless absorption bands in the 250-450 nm region. nih.gov This has been attributed to the presence of various ground-state conformations arising from the rotation around alkyne-aryl bonds. nih.gov In the case of N,N,N',N'-tetramethyl-p-phenylenediamine, oxidation can lead to the formation of a cationic radical species with distinct absorption bands at 564 nm and 613 nm. researchgate.net

The photoluminescence behavior of these compounds is also of significant interest. While some complex derivatives, such as certain pyrazine-based organic photosensitizers, exhibit aggregation-induced emission enhancement (AIEE) and intramolecular charge transfer (ICT) characteristics, leading to fluorescence, this is not a universal property. researchgate.net In fact, a study on a novel N-(4-aminophenyl)-1,4-benzenediamine derivative containing a nitrobenzofurazan (NBD) moiety reported an intense absorption band at 497 nm but exhibited no fluorescence. The photophysical properties, including emission spectra and lifetimes, of related compounds like 4-aminophthalimide (B160930) have been shown to be highly sensitive to the molecular environment, particularly the polarity of the solvent. nih.gov

Interactive Data Table: UV-Vis Absorption Maxima of Selected p-Phenylenediamine Derivatives and Related Compounds.

| Compound/Derivative | Solvent/Conditions | Absorption Maxima (λ_max) [nm] |

|---|---|---|

| N-(4-aminophenyl)-1,4-benzenediamine derivative with NBD | Not Specified | 497 |

| Oxidized N,N,N',N'-tetramethyl-p-phenylenediamine | Visible light and oxygen | 564, 613 researchgate.net |

| Oligo(p-phenyleneethynylene)s | Not Specified | 250-450 nih.gov |

| p-Phenylenediamine | Acidic mobile phase (pH ≤ 3) | 198, 236, 284 sielc.com |

Specialized Spectroscopic Techniques for Complex Derivatives (e.g., Electron Spin Resonance for Paramagnetic Species)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying molecules with unpaired electrons, such as radical cations. The oxidation of 1,4-Benzenediamine, N-(4-aminophenyl)- and its derivatives can lead to the formation of stable paramagnetic species, which are amenable to ESR analysis.

The study of N,N,N',N'-tetrasubstituted p-phenylenediamine radical cations has been a significant area of research. sigmaaldrich.commdpi.com These studies provide valuable data on the g-tensor values and hyperfine coupling constants (hfccs), which are sensitive to the electronic and steric environment of the radical center. sigmaaldrich.commdpi.com For example, the g-factor for a series of N,N,N',N'-tetrasubstituted p-phenylenediamines was found to be largely invariant to the alkyl substituents, with a value of approximately 2.0059. mdpi.com

The ESR spectrum of the radical cation of the parent p-phenylenediamine has been studied in various solvents, revealing temperature-dependent hyperfine couplings for the amine protons and the nitrogen atoms. tanyunchem.com This has been attributed to the restricted rotation of the amino groups. tanyunchem.com The oxidation of N-substituted p-phenylenediamines can generate nitroxide radicals from the oxidation of the bridging -NH- group. The analysis of the ESR spectra of these radicals provides insights into the spin density distribution within the molecule.

Interactive Data Table: Experimental ESR Hyperfine Coupling Constants for Selected p-Phenylenediamine Radical Cations.

| Radical Cation | Solvent/Conditions | Nucleus | Hyperfine Coupling Constant (mT) | g-value |

|---|---|---|---|---|

| N,N,N',N'-Tetramethyl-p-phenylenediamine | Not Specified | 14N | 0.7156 mdpi.com | 2.0059 ± 0.0001 mdpi.com |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | Not Specified | Aromatic H | 0.2071 mdpi.com | 2.0059 ± 0.0001 mdpi.com |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | Not Specified | CH3 H | 0.6686 mdpi.com | 2.0059 ± 0.0001 mdpi.com |

| L-tryptophan radical cation | Acid media | Indole 14N | 0.195 nih.gov | Not Reported |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the phase transitions of materials, such as melting, crystallization, and glass transitions. The thermal behavior of 1,4-Benzenediamine, N-(4-aminophenyl)- and its derivatives provides critical information about their thermal stability and processing characteristics.

DSC studies on polymeric derivatives of p-phenylenediamine, such as poly(p-phenylenediamine) (P(pPD)), poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)), and poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)), have shown that these materials exhibit both crystallization and melting transitions. chemicalbook.comchemicalbook.comnih.gov The thermal behavior is influenced by the molecular structure, with P(pPD) generally showing higher thermal stability than its methylated derivatives. chemicalbook.com The initial decomposition temperatures for these polymers range from 180 to 250°C. chemicalbook.com

For non-polymeric derivatives, such as N,N'-Diphenyl-p-phenylenediamine, a melting point in the range of 143-145 °C has been reported. sigmaaldrich.comtanyunchem.com DSC is a valuable tool for determining such phase transition temperatures and the associated enthalpy changes. youtube.com The technique can reveal information about the degree of crystallinity and the presence of different polymorphic forms. nih.gov The analysis of DSC thermograms can sometimes show complex transitions, which may be deconvoluted to understand underlying processes like core-shell-type transitions in functionalized microgels. nih.gov

Interactive Data Table: Thermal Properties of Selected p-Phenylenediamine Derivatives.

| Compound/Derivative | Technique | Transition | Temperature (°C) |

|---|---|---|---|

| N,N'-Diphenyl-p-phenylenediamine | Not Specified | Melting Point | 143-145 sigmaaldrich.comtanyunchem.com |

| N,N'-Diphenyl-p-phenylenediamine | Not Specified | Boiling Point | 220-225 (at 0.5 mmHg) sigmaaldrich.comtanyunchem.com |

| Poly(p-phenylenediamine) (P(pPD)) | TGA | Initial Decomposition | 180-250 chemicalbook.com |

| Poly(p-phenylenediamine) (P(pPD)) | TGA | 10% Weight Loss | 280-320 chemicalbook.com |

| N,N-Diethyl-p-phenylenediamine | Not Specified | Melting Point | 23 youtube.com |

Theoretical and Computational Chemistry Studies of 1,4 Benzenediamine, N 4 Aminophenyl Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict various molecular properties with a good balance of accuracy and computational cost.

For systems related to 1,4-Benzenediamine, N-(4-aminophenyl)-, such as N,N´-diphenyl-p-phenylenediamine (DPPD), DFT methods like B3LYP with basis sets such as 6-31G* are commonly employed for geometry optimization. researchgate.net Such studies involve finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. The optimization process calculates forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is reached.

Research on DPPD has shown the existence of multiple stable conformers, which are different spatial arrangements of the molecule arising from rotation around single bonds. researchgate.net A complete conformational analysis using DFT can identify these low-energy structures. For instance, studies on DPPD have identified four stable conformers, with the anti, gauche-conformation being the most stable in the singlet spin state. researchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric properties. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Aromatic Amine Systems

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Geometry Optimization, Conformational Analysis, IR Spectra | researchgate.net |

| B3LYP | 6-311G(d,p) | Geometric Parameters, FMO Analysis, Reactivity Descriptors | mdpi.com |

| CAM-B3LYP | 6-31G(d) | FMO Analysis, Optical Properties | mdpi.com |

Computational Prediction of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals are critical for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a key parameter. A small energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.govresearchgate.net For aromatic systems like 1,4-Benzenediamine, N-(4-aminophenyl)-, the HOMO is typically a π-orbital delocalized across the phenyl rings and nitrogen atoms, while the LUMO is a π*-antibonding orbital. researchgate.netresearchgate.net

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are used to calculate the energies and visualize the spatial distribution of these orbitals. mdpi.comnih.gov Studies on related triarylamine molecules show that the HOMO energy can be tuned by changing substituents, which affects the molecule's electron-donating ability. scispace.com However, it is known that standard DFT functionals often underestimate the HOMO-LUMO gap, while Hartree-Fock (HF) methods tend to overestimate it. unl.eduunl.edu

Table 2: Conceptual Data for Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (ionization potential). researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electron affinity). researchgate.net |

Analysis of Chemical Reactivity Descriptors (Chemical Hardness, Electrophilicity Index)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These descriptors are based on conceptual DFT and provide a framework for predicting reactivity. mdpi.com

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated from the HOMO-LUMO gap. A molecule with a large energy gap is considered "hard," indicating lower reactivity, while a molecule with a small gap is "soft" and more reactive. mdpi.com

Formula: η ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons, acting as an electrophile. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. mdpi.comresearchgate.net

Formula: ω = µ² / (2η), where µ is the electronic chemical potential (µ ≈ (EHOMO + ELUMO) / 2).

These quantum chemical descriptors are valuable for comparing the reactivity of a series of related compounds and for understanding their potential roles in chemical reactions. researchgate.net For instance, a high electrophilicity index suggests the molecule will be a good electron acceptor in reactions.

Simulation of Spectroscopic Signatures (NMR, UV-Vis)

Computational methods can simulate spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. By performing a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation using DFT, it is possible to obtain theoretical NMR spectra. These predicted spectra can be compared with experimental data to confirm assignments. For complex aromatic amines, techniques like 1D NOE and 2D COSY are used experimentally to make unambiguous assignments, and computational results can corroborate these findings. core.ac.uk

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). psu.edu This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic amines, the UV-Vis spectrum typically shows intense absorption bands corresponding to π → π* transitions of the benzene (B151609) rings and weaker bands related to n → π* transitions involving the lone pair electrons on the nitrogen atoms. researchgate.netsielc.com Computational simulations can predict the absorption maxima (λmax) and help assign these transitions to specific molecular orbital excitations (e.g., HOMO → LUMO). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For a flexible molecule like 1,4-Benzenediamine, N-(4-aminophenyl)-, MD simulations are ideal for:

Conformational Analysis: Exploring the full range of accessible conformations and the transitions between them at a given temperature, which goes beyond the static picture of a few minimum-energy conformers from DFT.

Intermolecular Interactions: Simulating the molecule in a solvent or in the solid state to study how it interacts with neighboring molecules through forces like hydrogen bonds and van der Waals interactions.

To perform an MD simulation, a molecular force field is required. This is a set of parameters that defines the potential energy of the system. The Automated Topology Builder (ATB) and Repository can be used to generate force field topologies for molecules like N,N'-Bis(4-aminophenyl)-1,4-benzenediamine, a closely related structure, enabling the setup of such simulations.

Advanced Materials Science Applications of 1,4 Benzenediamine, N 4 Aminophenyl Congeners

Polymer Chemistry and High-Performance Polymeric Materials

The diamine and triamine functionalities of N-(4-aminophenyl)-1,4-benzenediamine and its derivatives make them ideal monomers for polymerization reactions, leading to a variety of high-performance polymers.

Synthesis of Polyimides and Poly(amide-imide)s with Enhanced Thermal Stability

Aromatic polyimides (PIs) and poly(amide-imide)s (PAIs) are classes of high-performance polymers renowned for their outstanding thermal stability, mechanical strength, and chemical resistance. mdpi.com The incorporation of bulky, non-coplanar triphenylamine (B166846) structures, such as those found in the congeners of 1,4-Benzenediamine, N-(4-aminophenyl)-, into the polymer backbone can disrupt chain packing and intermolecular forces. This structural modification enhances the solubility and processability of these typically intractable polymers without compromising their high thermal performance.

For instance, novel N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) has been synthesized by polymerizing 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole with 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA). The resulting N-Ph-PBII demonstrated a high glass-transition temperature (Tg) of up to 425 °C and low water affinity. nih.gov Similarly, aromatic poly(amide-imide)s synthesized from diimide-diacids and various aromatic diamines have shown high glass transition temperatures in the range of 256–317 °C and 10% weight loss temperatures exceeding 430 °C. ntu.edu.tw

The thermal properties of these polymers are critical for their application in microelectronics and aerospace. The table below summarizes the thermal performance of various polyimides, illustrating the high stability achieved with aromatic diamine precursors.

Table 1: Thermal Properties of Various Aromatic Polyimides and Poly(amide-imide)s

| Polymer Type | Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) |

|---|---|---|---|---|

| Poly(amide-imide) | Various Aromatic Diamines | 1,4-bis(trimellitimido)-2,5-dichlorobenzene | 256-317 °C ntu.edu.tw | > 430 °C ntu.edu.tw |

| Polyimide (PMDA-PI) | 4,4'-Diaminodiphenyl Ether (ODA) | Pyromellitic Dianhydride (PMDA) | 302 °C mdpi.comresearchgate.net | - |

| Polyimide (BTDA-PI) | 4,4'-Diaminodiphenyl Ether (ODA) | Benzophenone Tetracarboxylic Dianhydride (BTDA) | 276 °C mdpi.comresearchgate.net | - |

Development of Epoxy Resins and Cross-Linked Polymer Networks

In the realm of thermosetting polymers, congeners like N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine or 4-ADPA) serve as highly effective curing agents for epoxy resins. koreascience.kr Aromatic amines are known to impart high thermal stability and mechanical integrity to the resulting cross-linked network. The use of 4-ADPA is particularly advantageous as it can be blended with other liquid or solid amines to create stable, liquid curing agent formulations at ambient temperatures, which improves processing for applications like Resin Transfer Molding (RTM) and Vacuum Assisted Resin Transfer Molding (VARTM). mdpi.com

The structure of the amine curing agent significantly influences the final properties of the epoxy network. Studies comparing isomeric phenylenediamines (PDAs) as curing agents for diglycidyl ether of bisphenol F (DGEBF) found that the substitution pattern (ortho-, meta-, or para-) distinctly affects cure kinetics, thermal stability, and mechanical properties. For example, m-phenylenediamine (B132917) (m-PDA) often provides the best balance, yielding the highest tensile strength and fracture toughness. koreascience.kr While p-PDA resulted in faster curing, the thermal stability was lower compared to networks cured with o-PDA and m-PDA. koreascience.kr The incorporation of 4-ADPA into curing agent systems is designed to provide excellent mechanical properties for high-performance composites in the aerospace and transportation industries. mdpi.com

Table 2: Comparative Mechanical Properties of Epoxy Resins Cured with Different Amine Agents

| Epoxy Resin | Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Glass Transition Temp. (Tg) |

|---|---|---|---|---|

| DGEBA | l-arginine | 46.4 nih.gov | 3.5 nih.gov | 188.3 °C nih.gov |

| DGEBA | l-citrulline | 39.4 nih.gov | 3.2 nih.gov | 134.1 °C nih.gov |

| DGEBF | m-phenylenediamine (m-PDA) | Highest among PDA isomers koreascience.kr | - | Higher than p-PDA koreascience.kr |

| DGEBF | p-phenylenediamine (B122844) (p-PDA) | Lowest among PDA isomers koreascience.kr | - | Lower than o- & m-PDA koreascience.kr |

| Vanillyl Alcohol-based | Triethylenetetramine (TETA) | 32.94 nih.gov | - | - |

Creation of Electrically Conductive Polymers and Organic Semiconductors

The oxidative polymerization of 4-aminodiphenylamine (4-ADPA), which can be considered a pre-formed aniline (B41778) dimer, leads to the formation of poly(4-aminodiphenylamine) (P(4-ADPA)), a derivative of polyaniline (PANI). ntu.edu.twcapes.gov.br These polymers are intrinsically conductive and are of great interest as organic semiconductors. The polymerization of 4-ADPA is often more favorable than that of aniline itself due to its lower oxidation potential and faster oxidation rate. ntu.edu.tw

The conductivity of these polymers can be tuned through doping with proton acids. Research has shown that the choice of acid dopant (e.g., lactic acid, sulfuric acid, perchloric acid) influences the morphology, crystallinity, and ultimately the electrochemical performance of the resulting P(4-ADPA) nanomaterials. ntu.edu.tw For example, a sulfonated polyaniline synthesized from 4-aminodiphenylamine-2-sulfonic acid exhibited a room temperature DC conductivity of approximately 1.3×10⁻⁵ S/cm. researchgate.net In contrast, a novel poly(phenylene sulfide-tetraaniline) analogue, which incorporates a tetra-aniline segment derived from 4-ADPA, achieved a significantly higher conductivity of up to 100 S/cm after doping. mdpi.com

These materials are promising for a variety of electronic applications, including as electrodes for supercapacitors, where P(4-ADPA) has demonstrated high specific capacitance and long cycle stability. ntu.edu.twresearchgate.net

Table 3: Electrical Conductivity of Polymers Derived from 4-Aminodiphenylamine Congeners

| Polymer | Synthesis / Doping Method | Conductivity (S/cm) |

|---|---|---|

| Sulfonated Polyaniline (SPAn) | Polymerization of 4-aminodiphenylamine-2-sulfonic acid | 1.3 x 10⁻⁵ researchgate.net |

| Poly(4-aminobiphenyl) | Electropolymerization, HCl doped | 5 x 10⁻² ntu.edu.tw |

| Poly(phenylene sulfide-tetraaniline) (PPSTEA) | Acid-induced polycondensation, HCl doped | ~100 mdpi.com |

Fabrication of Hole-Transporting Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)

Triphenylamine derivatives are a cornerstone of materials for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs). google.com The function of the HTL is to facilitate the injection of positive charge carriers (holes) from the anode and transport them to the emissive layer, while simultaneously blocking electrons, thereby promoting efficient electron-hole recombination and light emission. nih.gov The high hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels of triphenylamine-based compounds make them exceptionally well-suited for this purpose.

While direct application of 1,4-Benzenediamine, N-(4-aminophenyl)- as an HTL is not widely documented, its congeners are ubiquitous. For example, 4,4′-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) is a standard, high-performance HTL material. google.com Furthermore, 4-aminodiphenylamine (4-ADPA) has been investigated as a passivation layer between the active layer and the electrode in perovskite solar cells, a related optoelectronic application, where it helps mitigate charge carrier recombination. rsc.org The molecular design principles that make these related compounds effective—namely the redox-active nitrogen centers and delocalized π-electron systems—are inherent to the 1,4-Benzenediamine, N-(4-aminophenyl)- structure, suggesting its potential in this domain.

Electrochromic Polymers for Reversible Optical Switching Applications

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property is central to applications like smart windows, displays, and optical switches. researchgate.netnih.gov Polymers containing redox-active units like triphenylamine are excellent candidates for electrochromic materials because the triphenylamine moiety can be reversibly oxidized to form stable radical cations (TPA•+), leading to dramatic changes in the material's optical absorption spectrum. nih.gov

Poly(amide-imide)s and polyamides containing triphenylamine units in their backbones exhibit multi-colored electrochromic behavior. nih.govresearchgate.netarxiv.org For example, electroactive poly(amide-imide)s derived from triphenylamine-containing diamines can switch between a neutral, colorless or pale yellow state and various oxidized states that appear green, blue, or other colors. nih.gov The polymer derived from 4,4'-diamino-4''-methoxytriphenylamine, a congener of the subject compound, shows reversible color changes upon electro-oxidation. researchgate.net The stability, coloration efficiency, and switching speed are key metrics for these materials. Some triphenylamine-based poly(amide-imide)s have shown high glass-transition temperatures (296–355 °C) and good electrochemical stability, making them robust for device applications. nih.govarxiv.org

Covalent Organic Frameworks (COFs) and Porous Polymer Networks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for gas storage, catalysis, and sensing. rsc.orgfigshare.com The rigid, well-defined geometry of triphenylamine-based molecules makes them excellent building blocks (nodes or linkers) for constructing robust 2D and 3D frameworks. Porous Aromatic Frameworks (PAFs) are a related class of amorphous porous materials. nih.govrsc.orgnih.gov

Tris(4-aminophenyl)amine (TAPA), a triamine congener, is frequently used as a trigonal node to create hexagonal porous sheets through condensation with linear dialdehydes. rsc.orgfigshare.com For example, the TAPA-PDA COF, constructed from TAPA and terephthalaldehyde (B141574) (PDA), exhibits four distinct, reversible color states (orange, pear, green, and cyan) upon electrochemical switching, demonstrating that COFs can also be highly effective electrochromic materials. nih.gov Another COF is documented as a polymer of N1,N1-bis(4-aminophenyl)-1,4-benzenediamine with 1,3,5-Benzenetricarboxaldehyde. chemsoon.com These frameworks exhibit high thermal stability (often stable up to 400 °C), large BET surface areas (up to 1747 m²/g for some TPA-COFs), and permanent porosity. rsc.orgrsc.org

Table 4: Properties of Covalent Organic Frameworks (COFs) with Triphenylamine-based Linkers

| Framework Name | Monomers | BET Surface Area (m²/g) | Key Properties/Applications |

|---|---|---|---|

| TAPA-PDA COF | Tris(4-aminophenyl)amine (TAPA), Terephthalaldehyde (PDA) | - | Four-state electrochromism (orange, pear, green, cyan) nih.gov |

| TPA-COFs | Tris(4-aminophenyl)amine (TPA-3NH₂), Triarylaldehydes | Up to 1747 rsc.org | High CO₂ uptake, electrochemically active rsc.org |

| PAF-11 | Tetrakis(4-bromophenyl)methane, Diboronic acid | 952 rsc.org | High thermal stability (>400 °C), high adsorption of aromatic molecules rsc.org |

Synthesis and Characterization of Polyazomethines and Schiff Base Derivatives

Polyazomethines and Schiff bases derived from aromatic diamines like 1,4-Benzenediamine, N-(4-aminophenyl)- are synthesized primarily through condensation reactions. The synthesis of Schiff bases, also known as imines or azomethines, involves the reaction of a primary amine with an aldehyde or a ketone. ajol.info This reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol. For instance, Schiff bases of phenylenediamine are prepared by reacting the diamine with aldehydes like salicylaldehyde (B1680747) in a hot ethanolic solution, often with a few drops of glacial acetic acid to catalyze the reaction. ajol.infojocpr.com The resulting solid precipitate is then filtered, recrystallized, and dried. jocpr.com

The general procedure for synthesizing Schiff bases from a related compound, o-phenylenediamine (B120857), involves the slow addition of the diamine to an ethanolic solution of an aldehyde, such as 2-hydroxy-1-naphthaldehyde. researchpublish.com This method yields a crystalline solid product. researchpublish.com Similarly, derivatives of 1,4-Benzenediamine, N-(4-aminophenyl)- can be expected to form Schiff bases through the reaction of its primary amino groups with various carbonyl compounds.

Polyazomethines, which are polymers containing the azomethine (-CH=N-) group in their main chain, can be synthesized via polycondensation of diamines with dialdehydes. All-aromatic polyazomethines are noted for their thermal stability and potential liquid crystalline properties.

Characterization of these synthesized compounds is performed using a suite of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy is crucial for confirming the formation of the azomethine group. The disappearance of the C=O stretching band of the aldehyde and the appearance of a new band for the C=N stretching vibration (typically around 1608-1707 cm⁻¹) confirms the successful synthesis of a Schiff base. researchpublish.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure of the synthesized compounds.

Mass Spectrometry helps in determining the molecular weight and confirming the stoichiometry of the Schiff bases and their metal complexes. jocpr.com

Elemental Analysis is used to determine the percentages of carbon, hydrogen, and nitrogen, which are then compared with the calculated values for the proposed structures. jocpr.com

Thermal Gravimetric Analysis (TGA) is employed to study the thermal stability of the resulting polymers. For example, polymers derived from p-phenylenediamine have been shown to be stable and decompose at temperatures above 400°C. tandfonline.comtandfonline.com

Differential Scanning Calorimetry (DSC) is used to investigate thermal transitions like the glass transition temperature (Tg), crystallization, and melting points of the polymers. tandfonline.com

The table below summarizes the characterization data for a Schiff base derived from o-phenylenediamine and 2-hydroxy-1-napthaldehyde and its metal complexes.

| Compound | Color | M.P./Decomp. Temp. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| Ligand | White | 135 | 15.6 | - |

| Mn(II) Complex | Brown | 201 | 18.2 | 5.82 |

| Co(II) Complex | Dark brown | 188 | 17.5 | 4.91 |

| Zn(II) Complex | Light brown | 214 | 16.9 | Diamagnetic |

| Data derived from a study on a Schiff base from o-phenylenediamine. researchpublish.com |

Functional Materials for Advanced Technologies

The unique chemical structure of 1,4-Benzenediamine, N-(4-aminophenyl)- makes it a valuable building block for a variety of functional materials used in advanced technologies.

Precursors for Dyes and Pigments in Advanced Coloration Technologies

1,4-Benzenediamine, N-(4-aminophenyl)-, also known as N-Phenyl-p-phenylenediamine or 4-aminodiphenylamine, is a key intermediate in the synthesis of dyes and pigments. sigmaaldrich.comscientificlabs.ie It is listed under various trade names, including Variamine Blue RT Base, indicating its use in producing blue-toned dyes. sigmaaldrich.com

In the field of oxidative hair dyes, this compound serves as a primary intermediate, often used as an alternative to p-phenylenediamine (PPD), the use of which has faced scrutiny for toxicological reasons. europa.eunih.gov Oxidative hair dyes work through a chemical reaction where primary intermediates and couplers react in the presence of an oxidizing agent, like hydrogen peroxide, to form larger dye molecules within the hair shaft. The concentration of N-Phenyl-p-phenylenediamine in such formulations is typically low, for instance, up to 0.4% before being mixed with hydrogen peroxide. europa.eu Its derivatives are also being explored to create a range of colors, from ash and neutral brown to blue.

Components in Nanomaterials and Hybrid Architectures

The structural framework of 1,4-Benzenediamine, N-(4-aminophenyl)- and its parent compound, p-phenylenediamine (PPD), makes them suitable for constructing advanced nanomaterials and hybrid structures. wikipedia.org PPD is notably used as a cross-linking agent in the formation of covalent organic frameworks (COFs). wikipedia.org COFs are a class of porous crystalline polymers with ordered structures, making them useful for applications in adsorption and catalysis.

Hybrid nanomaterials combine inorganic nanoparticles with organic components, such as polymers, to create materials with synergistic properties. mdpi.comresearchgate.net These materials can be designed with specific architectures like core-shell or core-brush structures. mdpi.comresearchgate.net The amine groups on compounds like 1,4-Benzenediamine, N-(4-aminophenyl)- can be used to functionalize the surface of nanoparticles or to act as monomers in the "grafting-from" or "grafting-to" synthesis of polymer brushes on a nanoparticle core. researchgate.net Such hybrid nanosystems are being developed for a wide array of applications, including therapy, diagnosis, and catalysis. mdpi.comresearchgate.netnih.gov The incorporation of polymers derived from phenylenediamines can enhance the stability and functionality of the nanomaterials. nih.gov

Adsorption Properties of Polymer Particles Derived from the Compound

Polymers derived from phenylenediamines have demonstrated significant potential as adsorbents for removing pollutants from water. Poly(p-phenylenediamine) (PpPD) microstructures have shown excellent ability to remove heavy metal ions, such as lead (Pb²⁺), from aqueous solutions. researchgate.net The chelation ability and redox properties of these polymers contribute to their high adsorption capacity. researchgate.net

Recent research has focused on creating composite materials to enhance these properties. For example, an iron-doped poly(p-phenylenediamine) composite (Fe-pPD) was synthesized for the simultaneous adsorption of toxic ions like fluoride (B91410) (F⁻) and arsenite (As³⁺). nih.gov The incorporation of iron oxide onto the polymer matrix was confirmed by various characterization techniques, and the resulting composite showed a high affinity for the target pollutants. nih.gov

The adsorption performance of these polymer-based materials is influenced by several factors, including pH, contact time, initial pollutant concentration, and temperature. researchgate.net Kinetic and isotherm studies are used to understand the adsorption mechanism. The data below from a study on Fe-pPD shows the thermodynamic parameters for the adsorption of Arsenite and Fluoride.

| Ion | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K | ΔG° (kJ/mol) at 323 K | ΔG° (kJ/mol) at 343 K |

| As³⁺ | 4.86 | 51.5 | -10.4 | -11.7 | -12.8 |

| F⁻ | -11.8 | -4.13 | -10.6 | -10.5 | -10.4 |

| Data derived from a study on an Fe-doped p-phenylenediamine polymer. nih.gov |

The positive ΔH° for As³⁺ indicates an endothermic process, meaning adsorption is more favorable at higher temperatures, which is confirmed by the increasingly negative ΔG° values. Conversely, the negative ΔH° for F⁻ indicates an exothermic process, where adsorption is favored at lower temperatures. nih.gov The negative ΔG° values for both ions signify that the adsorption processes are spontaneous.

Interplay of Molecular Structure and Material Performance

For instance, in polyazomethines and Schiff bases, the azomethine group (-C=N-) is essential for their chemical and biological activities. ajol.info The ability of these compounds to chelate with metal ions is dependent on the presence of electron-donating atoms like nitrogen and oxygen, which can form stable complexes. jocpr.com This chelation capability is fundamental to their use as catalysts and in metal ion uptake. jocpr.com

In the context of polymers, structural modifications have a profound impact on processability and properties. Poly(p-phenylenediamine) is known for its high thermal stability but suffers from poor solubility, which limits its practical applications. tandfonline.com Introducing substituent groups, such as methyl groups, onto the phenyl rings can significantly improve the solubility of the resulting polymers. However, these same substituent groups can introduce steric hindrance, which may lower the polymerization yield. tandfonline.com

The structure-activity relationship is also evident in the adsorption properties of these polymers. The presence of varied functional groups and a specific structural framework makes polymers like poly-phenylenediamine effective adsorbents. nih.gov The porous structure and high surface area of these materials are critical for their adsorption capacity. mdpi.com Furthermore, the electronic properties of the substituents on the aromatic rings of Schiff bases can influence their antibacterial activity, demonstrating a clear link between molecular design and functional performance. researchgate.net

Conclusions and Future Research Directions

Summary of Current Understanding and Key Achievements

The chemical compound 1,4-Benzenediamine, N-(4-aminophenyl)- has established itself as a versatile building block in materials science and chemical synthesis. A key achievement lies in its successful application as a monomer in the creation of high-performance polymers, particularly aramids and other polyamides. The incorporation of this diamine into polymer backbones has been shown to yield materials with notable thermal stability and mechanical strength. This is attributed to the rigid aromatic structure and the potential for strong intermolecular hydrogen bonding.

Furthermore, its role as a crucial intermediate in the synthesis of azo dyes is well-documented. dyestuffintermediates.comjbiochemtech.comnih.govrsc.org The primary amine groups on the molecule allow for diazotization, a fundamental process in the production of a wide array of colored compounds used in various industries. jbiochemtech.comnih.govcuhk.edu.hk This highlights the compound's significance in the field of coloration and functional organic materials.

The antioxidant potential of structurally related p-phenylenediamine (B122844) derivatives has been recognized, particularly in the rubber industry and in biological contexts. nih.govnih.govmdpi.comresearchgate.net While direct studies on the specific antioxidant mechanisms of 1,4-Benzenediamine, N-(4-aminophenyl)- are not extensively detailed in the reviewed literature, the known ability of similar compounds to act as radical scavengers and interrupt oxidative processes provides a strong basis for its utility in this area.

Identification of Knowledge Gaps and Emerging Research Challenges

Despite the achievements, several knowledge gaps and research challenges remain. A significant gap exists in the detailed characterization of the antioxidant mechanism of 1,4-Benzenediamine, N-(4-aminophenyl)- itself. While the antioxidant properties of related compounds like N,N'-diphenyl-1,4-phenylenediamine (DPPD) have been studied, a dedicated investigation into the specific radical scavenging pathways and efficiency of the title compound is needed. nih.govmdpi.comresearchgate.net

Another area requiring more focused research is the comprehensive electrochemical characterization of 1,4-Benzenediamine, N-(4-aminophenyl)-. While studies on similar molecules like N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) provide a foundation, direct experimental data on the redox behavior, adsorption properties, and potential for electrochemical sensing applications of the title compound are limited. rsc.org Understanding these properties could unlock new applications in sensors and electronic materials.

Furthermore, while its use in aramids is established, there is an ongoing challenge to develop more sustainable and efficient polymerization processes. nih.govresearchgate.net Research into green synthesis routes for both the monomer and the resulting polymers, with reduced solvent use and milder reaction conditions, is an important direction. The exploration of this diamine in a wider range of copolymers to fine-tune material properties for specific applications also presents an ongoing research challenge.

Prospective Methodologies and Interdisciplinary Approaches for Future Inquiry

Future research would benefit from a multi-pronged approach combining computational modeling and experimental validation. Density functional theory (DFT) calculations could be employed to predict the antioxidant activity and electrochemical properties of 1,4-Benzenediamine, N-(4-aminophenyl)-, guiding subsequent experimental work. This could accelerate the discovery of its specific mechanisms and potential applications.